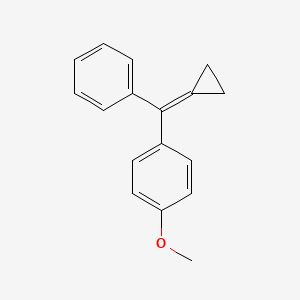![molecular formula C13H20N2O3 B12592188 O-[3-(Methylamino)propyl]-L-tyrosine CAS No. 630393-05-4](/img/structure/B12592188.png)
O-[3-(Methylamino)propyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-(Methylamino)propyl]-L-tyrosine is a compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The addition of the 3-(methylamino)propyl group to the L-tyrosine structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically involves the alkylation of L-tyrosine with 3-(methylamino)propyl halides under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:
Biology: Studied for its role in metabolic pathways and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Mecanismo De Acción
The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent compound, essential for protein synthesis and metabolic functions.
3-(Methylamino)propyl derivatives: Compounds with similar structural modifications, used in various chemical and biological studies.
Uniqueness
O-[3-(Methylamino)propyl]-L-tyrosine is unique due to the specific combination of the L-tyrosine backbone with the 3-(methylamino)propyl group. This modification imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
630393-05-4 |
|---|---|
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
ASLFDMODBZTIJC-LBPRGKRZSA-N |
SMILES isomérico |
CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)






![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


